
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and investigation of compounds with a thiazole backbone, including those substituted with fluorobenzyl groups and methoxyphenoxy groups, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are explored for various therapeutic potentials, including anti-inflammatory, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic thiazole or benzothiazole derivatives. For instance, compounds with anti-inflammatory activity have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (K. Sunder & Jayapal Maleraju, 2013). Similarly, the synthesis of radioligands for peripheral benzodiazepine receptor imaging involves complex reactions, including the introduction of fluorine and deuterium atoms to enhance stability and binding affinity (Ming-Rong Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (NMR, IR), is crucial for confirming the configurations of synthesized compounds. Studies often reveal intricate details about the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the compound's reactivity and biological interactions (Umamahesh Balijapalli et al., 2017).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets through hydrogen bonding and other non-covalent interactions. For instance, the hypoglycemic activity of related compounds is tested in vivo, showing significant activity, which underscores the therapeutic potential of these molecules (Anna Pratima G. Nikaljea et al., 2012).
Aplicaciones Científicas De Investigación
Photosensitization and Photodynamic Therapy
Research involving compounds with similar structural features, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, suggesting potential applications in developing photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds, such as those with thioxothiazolidin structures, have been synthesized and shown to possess significant anti-inflammatory activity. This indicates the potential of related fluorophenyl and thiazole compounds in antimicrobial and anti-inflammatory applications, highlighting the broader relevance of similar structures in medicinal chemistry (Sunder & Maleraju, 2013).
Antiproliferative and Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole core, such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, have been explored for their biological activities, including DNA protective ability and antimicrobial action against specific strains. This core structure's importance in pharmacology suggests potential research applications for related compounds in chemotherapeutic strategies and antimicrobial therapy (Gür et al., 2020).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have undergone studies for their ligand-protein interactions and photovoltaic efficiency modeling, indicating the utility of such compounds in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These findings suggest potential research applications in materials science, specifically in developing efficient photovoltaic materials (Mary et al., 2020).
Propiedades
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-3-2-4-18(9-17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-5-7-15(21)8-6-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOXXLIPAPIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)
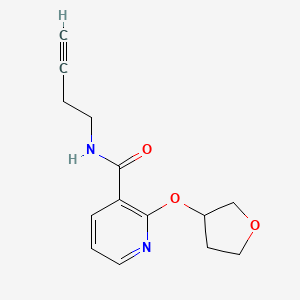

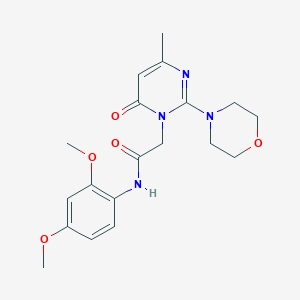
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)
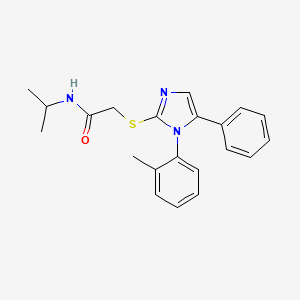

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

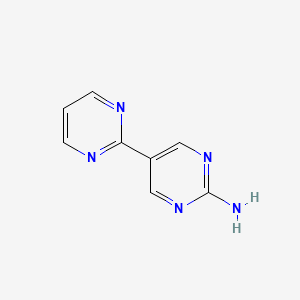
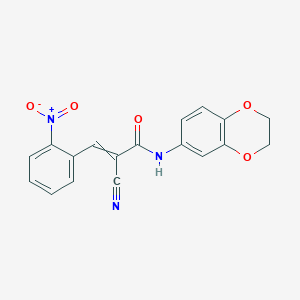
![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)
![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)